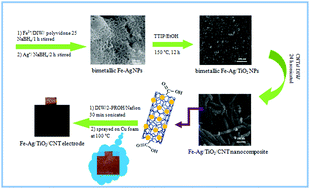Remarkably improved electrochemical hydrogen storage by multi-walled carbon nanotubes decorated with nanoporous bimetallic Fe–Ag/TiO2 nanoparticles
Dalton Transactions Pub Date: 2018-12-04 DOI: 10.1039/C8DT03897J
Abstract
Nanoporous bimetallic Fe–Ag nanoparticles (NPs) were synthesized using a facile chemical reduction method and used to decorate the surface of multi-walled carbon nanotubes (MWCNTs) for hydrogen sorption and storage. The effect of TiO2 nanoparticles on the hydrogen storage properties of Fe–Ag/CNTs was further studied in detail. For this purpose, several nanocomposites of nanoporous bimetallic Fe–Ag/TiO2 nanoparticles with different amounts of bimetallic Fe–Ag NPs were prepared via a hydrothermal method. The hydrogen storage capacity of the as-prepared nanocomposites was studied using electrochemical methods. The Fe–Ag/TiO2/CNT nanocomposite with 0.04 M bimetallic Fe–Ag NPs showed the highest capacity for hydrogen storage, which was ∼5× higher than that of pristine MWCNTs. The maximum discharge capacity was 2931 mA h g−1, corresponding to a 10.94 wt% hydrogen storage capacity. Furthermore, a 379% increase in discharge capacity was measured after 20 cycles. These results show that Fe–Ag/TiO2/CNT electrodes display superior cycling stability and high reversible capacity, which is attractive for battery applications.


Recommended Literature
- [1] Influence of Gb3 glycosphingolipids differing in their fatty acid chain on the phase behaviour of solid supported membranes: chemical syntheses and impact of Shiga toxin binding†
- [2] β-Amyrin synthase from Euphorbia tirucalli L. functional analyses of the highly conserved aromatic residues Phe413, Tyr259 and Trp257 disclose the importance of the appropriate steric bulk, and cation–π and CH–π interactions for the efficient catalytic action of the polyolefin cyclization cascade†
- [3] Practical synthesis of 4,4,4-trifluorocrotonaldehyde: a versatile precursor for the enantioselective formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions†
- [4] Coinage metal complexes supported by a “PN3P” scaffold†
- [5] Synthesis of random copolymer based pH-responsive nanoparticles as drug carriers for cancer therapeutics†
- [6] A simple, low-cost CVD route to thin films of BiFeO3 for efficient water photo-oxidation†
- [7] Back cover
- [8] Contents list
- [9] A theoretical perspective on the structure and thermodynamics of secondary organic aerosols from toluene: molecular hierarchical synergistic effects†
- [10] Synthesis of nano-crystallite gypsum and bassanite from waste Pila globosa shells: crystallographic characterization

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 14086-88-5
-
CAS no.: 18879-80-6
-
CAS no.: 197794-83-5
-
Nitrogen oxide (15NO)(8CI,9CI)
CAS no.: 15917-77-8









